Cas no 1806794-57-9 (2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde)

2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde
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- インチ: 1S/C8H8F2N2O/c9-8(10)7-3-12-6(2-11)1-5(7)4-13/h1,3-4,8H,2,11H2
- InChIKey: FHXQESWDAHDJIF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(CN)C=C1C=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 178
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 56
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029074303-1g |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806794-57-9 | 97% | 1g |
$1,564.50 | 2022-03-31 | |
Alichem | A029074303-250mg |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806794-57-9 | 97% | 250mg |
$489.60 | 2022-03-31 | |
Alichem | A029074303-500mg |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806794-57-9 | 97% | 500mg |
$806.85 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報
Professional Introduction to 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1806794-57-9)
2-(Aminomethyl)-5-(
The compound’s molecular structure consists of a pyridine core substituted with an aldehyde group at the 4-position, an amine-methyl group at the 2-position, and a difluoromethyl group at the 5-position. This arrangement imparts distinct chemical properties that are highly valuable in drug discovery. The aldehyde functionality serves as a reactive site for further derivatization, enabling the formation of diverse pharmacophores. Additionally, the amine-methyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The incorporation of difluoromethyl groups into molecular structures often improves metabolic stability, lipophilicity, and binding affinity. In particular, 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease-related pathways.
One notable application of this compound is in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By modifying the structure of 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde, researchers have been able to design potent inhibitors that selectively target specific kinases. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are overexpressed in many cancer types.
The role of this compound in fragment-based drug discovery has also been extensively studied. Fragment-based approaches involve identifying small molecular fragments that bind to biological targets and then optimizing these fragments into lead compounds. The aldehyde and amine functionalities of 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde provide multiple points of interaction with biological targets, making it an ideal candidate for fragment-based screening.
In addition to its applications in kinase inhibition, this compound has been investigated for its potential in developing antimicrobial agents. The presence of both electron-withdrawing and electron-donating groups enhances its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. Preliminary studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against resistant strains of pathogens.
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate pyridine derivatives and formylating agents, followed by functional group transformations to introduce the amine-methyl and difluoromethyl groups. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and selectivity.
The growing interest in fluorinated compounds has driven innovation in synthetic methodologies. Recent developments in fluorination chemistry have enabled more efficient and selective introduction of fluorine atoms into molecular structures. These advancements have not only improved the synthesis of 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde but also expanded its utility in drug discovery programs.
The pharmacokinetic properties of derivatives derived from this compound have been thoroughly evaluated to ensure their suitability for clinical applications. Studies have focused on optimizing solubility, bioavailability, and metabolic stability. The presence of polar functional groups such as the amine-methyl and aldehyde groups influences solubility characteristics, while fluorination enhances metabolic stability by preventing rapid degradation.
In conclusion, 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1806794-57-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern drug discovery efforts.
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